LewisX tetraose-β-O-Propargyl
CAS No.:
Cat. No.: VC0212681
Molecular Formula: C26H45NO19
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H45NO19 |
|---|
Introduction
Chemical Structure and Properties
Molecular Structure
LewisX tetraose-β-O-Propargyl is characterized by the following properties:
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Molecular Formula: C26H45NO19
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Structure: Consists of the Lewis X tetrasaccharide (Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal) with a propargyl group (HC≡C-CH2-) attached at the anomeric position through a β-glycosidic linkage
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Key Structural Elements: Contains a terminal galactose, an N-acetylglucosamine with α1-3 linked fucose, and a reducing-end galactose modified with the propargyl group
The propargyl group provides a terminal alkyne functionality that serves as a versatile reaction site for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as click chemistry.
Physical and Chemical Properties
LewisX tetraose-β-O-Propargyl exhibits properties characteristic of complex oligosaccharides with the following features:
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Solubility: Generally soluble in water and polar organic solvents like methanol
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Stability: Stable under standard laboratory conditions when stored properly
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Reactivity: The propargyl group maintains high reactivity in CuAAC reactions, allowing efficient conjugation to azide-functionalized molecules
Synthesis and Preparation
General Synthetic Approach
The synthesis of LewisX tetraose-β-O-Propargyl typically involves a two-stage process:
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Chemical synthesis or isolation of the Lewis X tetrasaccharide structure
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Selective propargylation at the anomeric position with stereocontrol for the β-configuration
The preparation often begins with either chemical synthesis of the tetrasaccharide or modification of naturally derived Lewis X structures.
Biological Significance of the Lewis X Motif
Cell Recognition and Adhesion
The Lewis X antigen plays crucial roles in biological systems:
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Functions as a key determinant in cell-to-cell recognition processes
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Acts as an important blood group antigen displayed on cell surface glycolipids
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Participates in inflammatory responses through interactions with selectins
The sialylated version, sialyl-Lewis X (sLeX), is constitutively expressed on granulocytes and monocytes, mediating inflammatory extravasation of these cells . While the native Lewis X lacks the sialic acid residue, it shares many structural features and biological properties with sialyl-Lewis X.
Lectin Recognition Properties
Lewis X demonstrates significant binding to various lectins, including bacterial lectins like LecB from Pseudomonas aeruginosa. Comparative studies have revealed that:
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Lewis X exhibits moderate binding to LecB (Grade C in affinity screening)
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It shows weaker binding than Lewis A but remains biologically relevant
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The binding involves specific hydrogen bonding patterns between the fucose residue and lectin binding sites
Table 1: Comparative binding grades of Lewis structures to LecB lectin
| Lewis Structure | Grade | Binding Quality | Structure |
|---|---|---|---|
| Lewis A tetrasaccharide | A | High | Galβ1-3(Fucα1-4)GlcNAcβ1-3Gal |
| Lewis B pentasaccharide | C | Moderate | Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ1-3Gal |
| Lewis X tetrasaccharide | C | Moderate | Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal |
| Sialyl-Lewis X pentasaccharide | C | Moderate | Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal |
| 3-Fucosyllactose | B | Good | Galβ1-4(Fucα1-3)Glc |
Applications in Research
Click Chemistry Applications
The propargyl group in LewisX tetraose-β-O-Propargyl enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which have become a cornerstone technique in bioconjugation chemistry. This functionality allows:
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Conjugation to azide-functionalized biomolecules, polymers, or surfaces
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Creation of multivalent glycoconjugates and glycoclusters
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Site-specific labeling and immobilization for microarray applications
Research has demonstrated the successful application of propargylated Lewis X in the synthesis of glycoclusters using CuAAC chemistry:
"The CuAAC was carried out on a 20 nmol scale with the different N-acetyl-propargyl oligosaccharides affording the expected oligosaccharide cluster-Cy3-oligonucleotide conjugates."
Glycocluster Development
LewisX tetraose-β-O-Propargyl has been utilized to create multivalent constructs with enhanced binding properties:
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Attachment to various scaffolds including pentoses (arabinose, xylose, ribose) and hexoses (glucose, galactose, mannose)
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Creation of trivalent and tetravalent displays with different spatial arrangements
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Incorporation of linkers of varying lengths to optimize binding
These glycoclusters demonstrate the importance of multivalency in carbohydrate-protein interactions, with studies indicating that:
Molecular Interactions and Binding Studies
Molecular Basis of Recognition
Docking studies with Lewis X and bacterial lectins have revealed specific interaction patterns:
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Coordination primarily involves the OH groups at positions 2, 3, and 4 of the fucose residue
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The galactose residue makes fewer contributions to binding compared to other Lewis structures
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The N-acetyl group of glucosamine may create steric hindrance affecting binding efficiency
An empirical calculation of the potential energy of interaction (ΔE) between LecB and Lewis X gave a value of −81 kcal/mol, compared to −98 kcal/mol for Lewis A and −67 kcal/mol for 3-Fucosyllactose .
Comparative Binding Analysis
Research has established a preference hierarchy for fucosylated oligosaccharides binding to lectins like LecB:
"LecB seems to preferentially bind Fucα1-4 > Fucα1-3 > Fucα1-2 oligosaccharides."
This explains why Lewis X (containing Fucα1-3) shows moderate but significant binding to LecB, while Lewis A (containing Fucα1-4) demonstrates stronger interactions.
Table 2: Hydrogen bonding interactions between Lewis X and LecB
| Residue | Hydrogen Bonding Interactions |
|---|---|
| GlcNAc | O sp2 amide <-R72 |
| Gal (non-reducing) | O 2H <-R72 |
| Fucose | O 2H-> D96, E95, D99 and D104 O ring <- S23 and S22 O 3H-> D99 and D101 O 4H-> G114 |
Structure-Activity Relationships
Structural Determinants of Binding
Studies comparing Lewis X with related structures have identified key structural features affecting binding:
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The presence and position of the fucose residue is critical for recognition
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The N-acetyl moiety of the glucosamine residue influences binding through steric effects
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For Lewis X specifically: "in the case of Lewis X antigen, N-acetyl moiety of the glucose was at the same position as the O-6 atom of GlcNAc of Lewis A antigen, which seems to hinder the additional hydrogen bond with Asp96 of LecB."
Impact of Propargyl Modification
The propargyl group at the anomeric position generally has minimal impact on the recognition properties of the Lewis X structure, as it:
Current Research and Future Directions
Recent Applications
Current research utilizing LewisX tetraose-β-O-Propargyl focuses on:
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Development of glycomimetics and inhibitors for bacterial infections
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Creation of diagnostic tools for detecting specific lectins
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Investigation of multivalent interactions in biological systems
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Structure-function studies of carbohydrate-protein interactions
Future Perspectives
Future applications and research directions may include:
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Development of improved synthetic methods for larger-scale production
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Investigation of Lewis X derivatives as potential therapeutics targeting lectins
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Application in glyconanotechnology for targeted drug delivery
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Development of more complex multivalent displays with enhanced binding properties
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Exploration of structure-function relationships through systematic modifications of the Lewis X scaffold
The continued investigation of LewisX tetraose-β-O-Propargyl and related structures will contribute significantly to our understanding of carbohydrate-protein interactions and their biological significance.
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